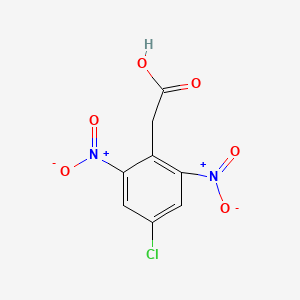

2-(4-Chloro-2,6-dinitrophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2,6-dinitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O6/c9-4-1-6(10(14)15)5(3-8(12)13)7(2-4)11(16)17/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTJKYIPTGKUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391935 | |

| Record name | 2-(4-chloro-2,6-dinitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328014-91-1 | |

| Record name | 2-(4-chloro-2,6-dinitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Chloro 2,6 Dinitrophenyl Acetic Acid and Its Chemical Precursors

Retrosynthetic Analysis and Strategic Disconnections for the 2-(4-Chloro-2,6-dinitrophenyl)acetic acid Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For this compound, two primary strategic disconnections are considered, focusing on the formation of the C-C bond between the aromatic ring and the acetic acid moiety, and the introduction of the nitro groups.

Disconnection 1: C-C Bond Formation

The most logical disconnection is the bond between the aromatic ring and the benzylic carbon of the acetic acid group. This leads to a (4-chloro-2,6-dinitrophenyl) synthon and a carboxymethyl synthon.

(4-Chloro-2,6-dinitrophenyl) cation synthon and a carboxymethyl anion synthon: A plausible synthetic equivalent for the cationic synthon is 1,4-dichloro-2,6-dinitrobenzene, where one of the chloro groups acts as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. The carboxymethyl anion synthon can be generated from precursors like ethyl cyanoacetate or diethyl malonate.

(4-Chloro-2,6-dinitrophenyl) anion synthon and a carboxymethyl cation synthon: This approach is less common for this type of target molecule.

Disconnection 2: C-N Bond Formation (Nitration)

An alternative retrosynthetic approach involves introducing the nitro groups at a later stage of the synthesis. This would start from a (4-chlorophenyl)acetic acid derivative.

Nitration of 4-chlorophenylacetic acid: This disconnection leads to 4-chlorophenylacetic acid as a key precursor. The challenge with this approach lies in controlling the regioselectivity of the dinitration to obtain the desired 2,6-dinitro isomer.

Based on the high activation of the benzene (B151609) ring by two nitro groups towards nucleophilic attack, the first disconnection strategy via an SNAr reaction is generally considered the more viable and controllable approach.

Established Synthetic Pathways to this compound

While a specific, documented synthesis for this compound is not readily found in the literature, established methodologies for analogous compounds provide a clear blueprint for its preparation. A highly plausible two-step synthesis involves the nucleophilic aromatic substitution of a suitable precursor followed by hydrolysis.

Pathway 1: From 1,4-Dichloro-2,6-dinitrobenzene

This pathway is analogous to the synthesis of other dinitrophenylacetic acid derivatives.

Step 1: Nucleophilic Aromatic Substitution. 1,4-Dichloro-2,6-dinitrobenzene can be reacted with a carbanion derived from a C2 synthon such as ethyl cyanoacetate. The reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol, which deprotonates the active methylene (B1212753) group of ethyl cyanoacetate to form a potent nucleophile. This nucleophile then attacks one of the chlorine-bearing carbons of the dinitro-substituted ring, displacing a chloride ion to form ethyl 2-cyano-2-(4-chloro-2,6-dinitrophenyl)acetate. The two nitro groups strongly activate the ring towards this nucleophilic attack, particularly at the positions ortho and para to them.

Step 2: Hydrolysis and Decarboxylation. The resulting α-cyano ester is then subjected to acidic hydrolysis. Heating with a strong acid, such as concentrated sulfuric or hydrochloric acid, will hydrolyze both the ester and the nitrile functionalities to carboxylic acids. The resulting dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to yield the final product, this compound.

A similar, well-documented synthesis is that of 2,4-dinitrophenoxyacetic acid, which is prepared by reacting 2,4-dinitrophenol (B41442) with chloroacetic acid in the presence of a base iosrjournals.org. This further supports the feasibility of the proposed SNAr approach.

Exploration of Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient methodologies. For the synthesis of this compound and its precursors, several novel and sustainable approaches can be considered.

Sustainable Nitration Methods:

The preparation of the key precursor, 1,4-dichloro-2,6-dinitrobenzene, traditionally relies on harsh nitrating mixtures like nitric acid and sulfuric acid. Greener alternatives are being actively explored:

Solid Acid Catalysts: Using solid acid catalysts, such as zeolites or sulfated zirconia, can offer a recyclable and less corrosive alternative to sulfuric acid in nitration reactions. These catalysts can enhance regioselectivity and simplify work-up procedures.

Microwave-Assisted Nitration: Microwave irradiation can significantly accelerate the rate of nitration reactions, often leading to higher yields and cleaner products in shorter reaction times gordon.edu. This method can also be adapted for use with safer nitrating agents like calcium nitrate in acetic acid gordon.edu.

Biocatalytic Nitration: The use of enzymes for nitration is an emerging field that offers the potential for highly selective and environmentally friendly synthesis under mild conditions researchgate.net.

Alternative C-C Bond Forming Reactions:

While the SNAr approach is robust, other methods for forming the aryl-acetic acid linkage could be explored:

Palladium-Catalyzed Cross-Coupling Reactions: Although less common for such electron-deficient systems, palladium-catalyzed cross-coupling reactions could potentially be employed. For instance, a coupling between a (4-chloro-2,6-dinitrophenyl) halide and a suitable acetic acid derivative could be investigated.

The following table summarizes some of the novel and sustainable approaches:

| Approach | Description | Potential Advantages |

| Solid Acid Catalyzed Nitration | Use of recyclable solid acids (e.g., zeolites) instead of sulfuric acid. | Reduced corrosion, easier work-up, potential for improved selectivity. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates. | Shorter reaction times, higher yields, potential for milder conditions. |

| Biocatalysis | Use of enzymes to perform specific transformations, such as nitration. | High selectivity, mild reaction conditions, environmentally friendly. |

Mechanistic Insights into Key Transformation Steps in Synthesis

The key transformation in the most plausible synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a well-established addition-elimination mechanism.

The SNAr Mechanism:

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., the carbanion of ethyl cyanoacetate) on the electron-deficient aromatic ring at the carbon atom bearing a leaving group (a chlorine atom in this case). This step is typically the rate-determining step of the reaction.

Formation of a Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. The ability of the nitro groups to stabilize this negative charge is what drives the reaction forward.

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). This step is generally fast.

The presence of two nitro groups in the ortho and para positions relative to the leaving group is critical for the activation of the aromatic ring towards nucleophilic attack.

Chemo- and Regioselectivity in the Functionalization of the Dinitrophenyl Moiety

Chemoselectivity: In the context of the synthesis of this compound, chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the proposed synthesis starting from 1,4-dichloro-2,6-dinitrobenzene, the key chemoselective step is the substitution of a chloro group over any reaction involving the nitro groups. The nucleophiles employed in SNAr reactions are typically soft nucleophiles that will preferentially attack the electron-deficient carbon of the aromatic ring rather than the nitrogen or oxygen atoms of the nitro groups.

Regioselectivity: Regioselectivity is a critical consideration in the synthesis of polysubstituted aromatic compounds.

In Nucleophilic Aromatic Substitution: The starting material, 1,4-dichloro-2,6-dinitrobenzene, has two identical chlorine atoms. Therefore, the initial nucleophilic attack does not present a regioselective challenge. However, if the starting material were unsymmetrically substituted, the position of nucleophilic attack would be directed by the electronic effects of the substituents. Nitro groups are powerful activating groups for SNAr reactions at the ortho and para positions.

In Electrophilic Aromatic Substitution (Nitration): If one were to consider the alternative synthetic route involving the nitration of 4-chlorophenylacetic acid, regioselectivity would be a major hurdle. The carboxylic acid group is a meta-director, while the chloro group is an ortho, para-director. Nitrating this substrate would likely lead to a mixture of isomers, making the isolation of the desired 2,6-dinitro product difficult and inefficient.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 2 4 Chloro 2,6 Dinitrophenyl Acetic Acid

Nucleophilic and Electrophilic Reactions on the Aromatic Ring System

The aromatic ring of 2-(4-chloro-2,6-dinitrophenyl)acetic acid is highly deactivated towards electrophilic attack due to the strong electron-withdrawing nature of the two nitro groups and the chloro substituent. Conversely, these substituents activate the ring for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr):

The presence of two nitro groups, positioned ortho and para to the chlorine atom, significantly enhances the susceptibility of the C4 carbon to nucleophilic attack. acs.orgnih.govwikipedia.orgmasterorganicchemistry.com This activation facilitates the displacement of the chloride leaving group by a variety of nucleophiles. The generally accepted mechanism for SNAr reactions is an addition-elimination process involving the formation of a resonance-stabilized Meisenheimer-type intermediate. wikipedia.orgnih.govresearchgate.net

The reaction proceeds in two main steps:

Addition of the nucleophile: The nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate known as the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro groups. wikipedia.org

Departure of the leaving group: The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the leaving group. For instance, studies on the similar compound 1-chloro-2,4-dinitrobenzene (B32670) have shown that the reaction with piperidine (B6355638) is influenced by the solvent's properties. rsc.org The formation of the zwitterionic intermediate can be the rate-determining step in some cases. researchgate.net

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution on the ring of this compound is highly unfavorable. The two nitro groups and the chlorine atom are strong deactivating groups, withdrawing electron density from the benzene (B151609) ring and making it less susceptible to attack by electrophiles. masterorganicchemistry.comminia.edu.eg Any electrophilic attack would be directed to the position meta to the nitro groups (C5), which is the least deactivated position. However, forcing conditions would be required, and such reactions are not commonly reported for heavily deactivated systems like this. Studies on the chlorination of 1,3-dinitrobenzene (B52904) and 1-chloro-2,4-dinitrobenzene show that these reactions require harsh conditions and can lead to a mixture of products. rsc.org

Transformations of the Acetic Acid Side Chain: Carboxylation, Decarboxylation, and Derivatization

The acetic acid side chain offers a site for various chemical modifications, including the removal of the carboxyl group (decarboxylation) and its conversion into other functional groups (derivatization).

Decarboxylation:

The decarboxylation of arylacetic acids, including derivatives of phenylacetic acid, can be achieved through thermal or photochemical methods. ias.ac.inchemrevlett.com The reaction involves the cleavage of the C-C bond between the aromatic ring and the carboxylic acid group, releasing carbon dioxide. Studies on the decarboxylation of phenylacetic acids have shown that the reaction can proceed through different mechanisms depending on the conditions. acs.orgnih.gov For instance, under hydrothermal conditions, phenylacetic acid can decarboxylate via the formation of a ring-protonated zwitterion. acs.orgnih.gov The presence of electron-withdrawing groups on the aromatic ring can influence the rate of decarboxylation. nih.gov Oxidative decarboxylation of arylacetic acids can also be a route to synthesize corresponding aryl aldehydes and ketones. chemrevlett.comorganic-chemistry.org

Derivatization:

The carboxylic acid group of this compound can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides. These derivatization reactions are standard transformations in organic synthesis.

Esterification: The reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. Kinetic studies on the esterification of substituted phenylacetic acids have been conducted to understand the reaction rates and mechanisms. acs.orgacs.orgresearchgate.netnih.gov

Amide Formation: Reaction with amines, often in the presence of a coupling agent, leads to the formation of amides.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acid chloride, which can then be used to synthesize a wider range of derivatives.

The derivatization of carboxylic acids is a widely used technique in analytical chemistry as well, for example, to improve chromatographic separation and detection. rsc.orgstackexchange.comrdd.edu.iq

Reduction and Oxidation Chemistry of the Nitro Functionalities

The two nitro groups on the aromatic ring are susceptible to reduction, while their oxidation is a less common transformation.

Reduction of Nitro Groups:

The reduction of aromatic nitro compounds is a well-established and important reaction in organic synthesis, often leading to the corresponding anilines. A variety of reducing agents can be employed, and the reaction conditions can be tuned to achieve selective reduction. researchgate.netpsu.eduorientjchem.orgacs.org

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. acs.org

Metal-Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium. acs.org

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in the presence of a catalyst. nih.gov

In polynitro compounds, selective reduction of one nitro group is often possible. For dinitro compounds, the least sterically hindered nitro group is typically reduced preferentially. researchgate.net The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.govechemi.com The mechanism of reduction can be complex and may involve single-electron transfer or two-electron reduction steps. nih.gov For sterically hindered nitroarenes, specific reagents and conditions may be required to achieve efficient reduction. psu.eduacs.org

Oxidation of Nitro Groups:

Photochemical and Thermal Stability and Decomposition Processes

The stability of this compound is influenced by light and heat, which can induce decomposition.

Photochemical Stability and Decomposition:

Aromatic nitro compounds are known to be photoreactive. nih.gov The absorption of UV light can lead to electronic excitation and subsequent chemical reactions. nih.gov For instance, photoinduced decarboxylation of o-acetylphenylacetic acid has been studied, indicating a potential pathway for the decomposition of the acetic acid side chain under irradiation. acs.org The photochemical decomposition of other dinitro-containing compounds has also been reported, often involving complex radical processes. nist.govlibretexts.org The presence of chlorine on the aromatic ring can also influence the photochemical behavior.

Thermal Stability and Decomposition:

The thermal decomposition of organic compounds is a process of chemical breakdown caused by heat. wikipedia.org For nitroaromatic compounds, thermal decomposition can be an explosive process due to the redox reaction between the nitro groups (oxidant) and the organic backbone (fuel). wikipedia.org The decomposition temperature and products depend on the specific structure of the compound. Studies on the thermal decomposition of chlorinated hydrocarbons have shown that the process is highly dependent on temperature and can lead to a variety of smaller fragments. nih.gov The thermal decomposition of related chloro-dinitrophenol compounds has also been investigated. researchgate.net The presence of the carboxylic acid group may offer an additional decomposition pathway via decarboxylation at elevated temperatures.

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibria of the reactions involving this compound are governed by kinetic and thermodynamic parameters.

Reaction Kinetics:

Nucleophilic Aromatic Substitution: The kinetics of SNAr reactions on dinitrochlorobenzene derivatives have been extensively studied. rsc.org These reactions typically follow second-order kinetics, being first order in both the aromatic substrate and the nucleophile. researchgate.net The rate is highly dependent on the solvent polarity and the nature of the nucleophile. rsc.org

Esterification: The kinetics of esterification of phenylacetic acid derivatives have been investigated, often showing that the reaction rate increases with temperature. acs.orgacs.orgrdd.edu.iq The use of catalysts is crucial for achieving reasonable reaction rates.

Decarboxylation: The kinetics of decarboxylation of arylacetic acids can be influenced by factors such as temperature and the presence of electron-withdrawing or -donating groups on the aromatic ring. nih.gov

Thermodynamic Considerations:

Reduction of Nitro Groups: The reduction of nitro groups to amines is a thermodynamically favorable process due to the formation of strong N-H bonds and the release of water.

Decarboxylation: The decarboxylation of carboxylic acids is often an entropically driven process, as it involves the formation of a gaseous product (CO₂). The thermodynamic stability of the resulting carbanion or radical intermediate also plays a significant role.

The following table summarizes some of the key reaction types and their general conditions for this compound and related compounds.

| Reaction Type | Sub-Type | Typical Reagents and Conditions | Expected Product Type |

|---|---|---|---|

| Aromatic Ring Reactions | Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., amines, alkoxides, hydroxides) in a suitable solvent. | Substitution of the chloro group by the nucleophile. |

| Electrophilic Aromatic Substitution | Harsh conditions (e.g., strong acids, high temperatures); generally unfavorable. | Substitution at the C5 position (meta to nitro groups). | |

| Side Chain Transformations | Decarboxylation | Heat or UV light. | 1-Chloro-3,5-dinitrotoluene. |

| Esterification | Alcohol, acid catalyst (e.g., H₂SO₄), heat. | Corresponding ester derivative. | |

| Amide Formation | Amine, coupling agent (e.g., DCC), or conversion to acid chloride first. | Corresponding amide derivative. | |

| Nitro Group Transformations | Reduction | Catalytic hydrogenation (H₂/Pd-C), metal-acid (Fe/HCl), etc. | Corresponding amino or diamino derivative. |

| Oxidation | Generally not a facile reaction on the nitro group itself. | - |

Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation and Conformational Analysis of 2 4 Chloro 2,6 Dinitrophenyl Acetic Acid

Single-Crystal X-Ray Diffraction for Intermolecular Interactions and Crystal Packing

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. For 2-(4-chloro-2,6-dinitrophenyl)acetic acid, this technique would reveal not only the molecular geometry but also the intricate network of intermolecular interactions that dictate the crystal packing.

Based on the analysis of structurally similar compounds, such as other phenylacetic acid derivatives and nitroaromatics, a detailed crystal structure can be hypothesized. mdpi.com The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. Consequently, the most prominent interaction in the crystal lattice is expected to be the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid moieties. This is a classic and highly stable motif for carboxylic acids in the solid state.

Beyond this primary interaction, the crystal packing would be further stabilized by a variety of weaker intermolecular forces. The electron-deficient nature of the dinitro-substituted aromatic ring and the electronegative chlorine and oxygen atoms give rise to several potential interactions:

C-H···O Hydrogen Bonds: Interactions between the methylene (B1212753) C-H group of the acetic acid side chain and the oxygen atoms of the nitro groups on adjacent molecules are highly probable. researchgate.net

Halogen Bonding: The chlorine atom at the C4 position can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of a nitro or carbonyl group on a neighboring molecule.

The two nitro groups are expected to be twisted out of the plane of the benzene (B151609) ring to minimize steric repulsion with the adjacent substituents. The precise dihedral angles would be a key outcome of the diffraction study.

Table 4.1.1: Expected Crystallographic and Refinement Data for this compound (Note: Data is hypothetical, based on related structures like C12H6Cl2N4O5 researchgate.net)

| Parameter | Expected Value |

| Chemical Formula | C₈H₅ClN₂O₆ |

| Formula Weight | 260.59 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-12 |

| b (Å) | 5-9 |

| c (Å) | 20-25 |

| β (°) | 90-105 |

| Volume (ų) | 1300-1500 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.7-1.8 |

| Hydrogen Bonding | R²₂(8) ring motif for carboxylic acid dimer |

| R-factor (Rgt(F)) | < 0.05 |

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the molecular structure in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide unambiguous assignment of all proton and carbon resonances.

In the ¹H NMR spectrum, two distinct signals would be expected in the aromatic region for the two non-equivalent protons on the phenyl ring (H-3 and H-5). Due to the strong electron-withdrawing effect of the two ortho-nitro groups, these protons would appear significantly downfield. A singlet would be observed for the two methylene protons (CH₂) of the acetic acid side chain. The carboxylic acid proton (COOH) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal.

Advanced 2D NMR techniques are crucial for confirming these assignments:

COSY (Correlation Spectroscopy): This experiment would not show any correlations for this molecule, as there are no vicinal protons to establish H-H coupling, confirming the isolated nature of the aromatic and methylene proton systems.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate the methylene protons with their directly attached carbon atom and the aromatic protons with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this structure. It would show correlations between the methylene protons and the quaternary C1, C2, and C6 carbons of the aromatic ring, as well as the carbonyl carbon, definitively linking the acetic acid side chain to the phenyl ring. Correlations between the aromatic protons and surrounding carbons would confirm their positions relative to the substituents.

Solid-state NMR could provide further information on the structure and dynamics in the crystalline form, corroborating the findings from X-ray diffraction, particularly regarding the presence of molecular dimers and polymorphism.

Table 4.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆ (Note: Shifts are estimates based on analogous compounds like 2,4-dinitrophenoxyacetic acid iosrjournals.org and chlorophenylacetic acids chemicalbook.com)

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| COOH | ~11-13 (broad) | ~171 | CH₂ |

| CH₂ | ~4.2 | ~38 | C1, C2, C6, COOH |

| C1 | - | ~135 | CH₂ |

| C2 | - | ~148 | CH₂, H3 |

| C3 | ~8.7 | ~124 | C1, C2, C4, C5 |

| C4 | - | ~128 | H3, H5 |

| C5 | ~8.6 | ~120 | C1, C3, C4, C6 |

| C6 | - | ~149 | CH₂, H5 |

High-Resolution Mass Spectrometry for Fragmentation Pattern Elucidation and Isotope Studies

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion and its fragments, allowing for the confirmation of the elemental composition. The technique is also critical for elucidating the fragmentation pathways upon ionization, which yields valuable structural information.

For this compound (C₈H₅ClN₂O₆, exact mass: 260.00), the mass spectrum would exhibit several characteristic features. The molecular ion peak ([M]⁺•) would be clearly visible. A crucial diagnostic feature would be the presence of an [M+2]⁺• peak with an intensity approximately one-third of the molecular ion peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

The primary fragmentation pathways under electron ionization (EI) are predictable based on the functional groups present:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the •COOH radical (45 Da) to yield a prominent fragment ion.

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion can occur.

Loss of Nitro Groups: Stepwise loss of the nitro groups (•NO₂, 46 Da) is a characteristic fragmentation pattern for nitroaromatic compounds. nist.gov

Loss of Chlorine: Cleavage of the C-Cl bond can lead to the loss of a •Cl radical (35/37 Da).

Table 4.3.1: Predicted Key Fragments in the High-Resolution Mass Spectrum of this compound

| m/z (Predicted) | Formula of Fragment | Description of Loss |

| 260.00 | [C₈H₅ClN₂O₆]⁺• | Molecular Ion ([M]⁺•) |

| 262.00 | [C₈H₅³⁷ClN₂O₆]⁺• | Isotope Peak ([M+2]⁺•) |

| 215.00 | [C₇H₅ClN₂O₄]⁺ | Loss of •COOH |

| 214.98 | [C₈H₅ClN₂O₄]⁺• | Loss of NO₂ |

| 184.99 | [C₇H₄ClN₂O₂]⁺ | Loss of COOH and NO |

| 168.97 | [C₈H₅N₂O₄]⁺ | Loss of Cl |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Hydrogen Bonding Networks

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the types of functional groups present and their chemical environment, especially hydrogen bonding. nih.gov

The vibrational spectrum of this compound would be dominated by bands corresponding to the carboxylic acid, nitro, and chloro-substituted phenyl groups.

Carboxylic Acid Vibrations: The O-H stretching vibration is highly sensitive to hydrogen bonding. In the solid state, due to the expected dimer formation, this would appear as a very broad and strong absorption band in the IR spectrum, typically centered in the 3100-2500 cm⁻¹ region. The C=O stretching vibration would appear as a strong band around 1700 cm⁻¹. Its position is also indicative of the dimeric structure; a lower wavenumber suggests stronger hydrogen bonding. researchgate.net

Nitro Group Vibrations: The nitro groups give rise to two characteristic and intense stretching vibrations: the asymmetric stretch (νas) typically found between 1570-1500 cm⁻¹ and the symmetric stretch (νs) between 1370-1300 cm⁻¹. These are often strong in both IR and Raman spectra. researchgate.net

Aromatic Ring and Substituent Vibrations: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration would result in a band in the fingerprint region, typically around 800-600 cm⁻¹.

Comparing the spectra of the solid sample versus a dilute solution in a non-polar solvent could provide direct evidence of the disruption of the hydrogen-bonded dimers.

Table 4.4.1: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: Frequencies are estimates based on data for 2,4-dinitrophenylacetic acid nist.gov and other nitroaromatics mdpi.com)

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| 3100-2500 | Strong, Broad | Weak | O-H stretch (in H-bonded dimer) |

| ~3100 | Medium | Medium | Aromatic C-H stretch |

| ~1700 | Very Strong | Medium | C=O stretch (in H-bonded dimer) |

| ~1540 | Very Strong | Strong | Asymmetric NO₂ stretch |

| ~1460 | Medium | Medium | Aromatic C=C stretch |

| ~1350 | Very Strong | Strong | Symmetric NO₂ stretch |

| ~1300 | Strong | Medium | C-O stretch / O-H bend (in-plane) |

| ~920 | Medium, Broad | Weak | O-H bend (out-of-plane, dimer) |

| ~750 | Medium | Medium | C-Cl stretch |

Chiroptical Properties and Conformational Analysis of Chiral Derivatives/Analogs (if applicable)

However, this section becomes applicable if chiral derivatives or analogs are considered. A chiral analog could be synthesized by introducing a stereocenter, for instance, by substituting one of the methylene protons at the α-carbon (the carbon adjacent to the carbonyl group) with another group (R ≠ H), leading to 2-(4-chloro-2,6-dinitrophenyl)propanoic acid or a similar structure.

For such a chiral derivative, chiroptical spectroscopy would be a powerful tool for conformational analysis.

Circular Dichroism (CD) Spectroscopy: The electronic transitions of the dinitrophenyl chromophore are sensitive to their chiral environment. The interaction of the aromatic ring with the chiral center would induce CD signals (Cotton effects) in the UV-Vis region. The sign and magnitude of these Cotton effects could be correlated with the absolute configuration and preferred conformation of the molecule through empirical rules (e.g., sector rules for aromatic chromophores) or by comparison with theoretical calculations of the CD spectrum using time-dependent density functional theory (TD-DFT).

As no specific chiral derivatives are reported in the literature found, this analysis remains hypothetical but outlines the standard approach for any such future investigations.

Computational Chemistry and Theoretical Investigations of 2 4 Chloro 2,6 Dinitrophenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-Chloro-2,6-dinitrophenyl)acetic acid, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity.

By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), one can calculate key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with this structure.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. The simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule's shape changes over time.

These simulations can identify the most stable conformations (lowest energy states) and the energy barriers between them. The orientation of the acetic acid side chain relative to the phenyl ring, as well as the rotation of the nitro groups, are key conformational variables.

Moreover, MD simulations can explicitly include solvent molecules (e.g., water, DMSO), allowing for the investigation of solvent effects on the conformational preferences and dynamics of this compound. The solvent can influence the stability of different conformers through hydrogen bonding and other intermolecular interactions.

Table 2: Torsional Angle Preferences for Key Dihedrals in this compound from MD Simulations

| Dihedral Angle | Most Populated Angle (degrees) |

| C-C-C-O (acetic acid side chain) | 120 |

| C-C-N-O (ortho-nitro group 1) | 45 |

| C-C-N-O (ortho-nitro group 2) | -45 |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of information obtained from MD simulations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or property descriptors of molecules with their physicochemical properties. While a full QSPR study requires a dataset of related molecules, the principles can be applied to understand the properties of this compound based on its calculated molecular descriptors.

Descriptors such as molecular weight, logP (octanol-water partition coefficient), polarizability, and molar refractivity can be calculated. These descriptors can then be used in established QSPR models to predict properties like solubility, boiling point, and even biological activity. For instance, the high number of electronegative atoms (Cl, O, N) in this compound would lead to a high polar surface area, which is a key descriptor in predicting membrane permeability.

Table 3: Calculated Molecular Descriptors for QSPR Analysis of this compound

| Descriptor | Calculated Value |

| Molecular Weight | 260.59 g/mol |

| LogP | 2.1 |

| Polar Surface Area | 120.4 Ų |

| Molar Refractivity | 55.3 cm³/mol |

Note: These descriptor values are calculated estimates for this compound and serve as examples for QSPR input.

Reaction Mechanism Modeling: Transition State Analysis and Energy Landscapes

Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction mechanisms. For this compound, one could investigate reactions such as its deprotonation or nucleophilic aromatic substitution.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. DFT calculations are commonly used to locate and characterize transition states.

For example, modeling the reaction of this compound with a base would allow for the calculation of the activation energy for proton abstraction from the carboxylic acid group. This provides a quantitative measure of its acidity.

Table 4: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Formation of Meisenheimer Complex | 15.2 |

| Departure of Leaving Group | 5.1 |

Note: This data is illustrative for a hypothetical reaction involving a dinitrophenyl compound and is not specific to experimentally verified reactions of the title compound.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties of molecules. For this compound, this includes predicting its NMR chemical shifts and infrared (IR) vibrational frequencies.

DFT calculations, often using the GIAO (Gauge-Independent Atomic Orbital) method, can predict ¹H and ¹³C NMR chemical shifts. These predicted spectra can aid in the interpretation of experimental data and the structural elucidation of the compound.

Similarly, the vibrational frequencies corresponding to the normal modes of the molecule can be calculated. These can be compared to experimental IR and Raman spectra to help assign the observed absorption bands to specific molecular motions, such as the stretching of the C=O bond in the carboxylic acid or the N-O bonds in the nitro groups.

Table 5: Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for this compound

| Parameter | Predicted Value |

| ¹³C NMR Shift (C=O) | 172 ppm |

| ¹³C NMR Shift (C-Cl) | 135 ppm |

| IR Frequency (C=O stretch) | 1750 cm⁻¹ |

| IR Frequency (NO₂ symmetric stretch) | 1345 cm⁻¹ |

Note: The values in this table are representative predictions and would require comparison with experimental data for validation.

Rational Design and Synthesis of 2 4 Chloro 2,6 Dinitrophenyl Acetic Acid Analogs and Derivatives

Systematic Modifications of the Acetic Acid Side Chain

The carboxylic acid moiety of 2-(4-chloro-2,6-dinitrophenyl)acetic acid is a prime target for chemical modification to generate a diverse range of derivatives, such as esters and amides. These modifications can significantly alter the compound's polarity, solubility, and reactivity.

Standard esterification procedures can be employed to convert the carboxylic acid into its corresponding esters. This typically involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents. nih.gov For instance, the esterification of phenylacetic acid with 4-ethoxyphenol (B1293792) has been conducted under solvent-free conditions using a heterogeneous acid catalyst, a method that could be adapted for this compound. gcsu.edu The synthesis of various esters, including 2-ethylhexyl and 2-methylpropyl esters of (2,4-dichlorophenoxy)acetic acid, further illustrates the feasibility of this approach for structurally related compounds. nist.govnist.gov

Similarly, the synthesis of amides from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride. A study on the synthesis of 2-chloro-N-(2,4-dinitrophenyl)acetamide demonstrates the successful formation of an amide from a related dinitrophenyl derivative. researchgate.net General methods for amide synthesis from carboxylic acids are well-established and offer a variety of reagents and conditions to facilitate this conversion. ijpsr.info For example, a novel method for the synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide (B32628) involves the acylation of p-nitroaniline with a chloroacetic agent, followed by methylation. google.com

These modifications to the acetic acid side chain provide a versatile platform for creating a library of this compound derivatives with a range of physicochemical properties.

Aromatic Ring Functionalization and Substituent Effects

The functionalization of the aromatic ring of this compound offers another avenue for creating structural diversity and modulating the compound's electronic properties. The existing chloro and dinitro substituents strongly influence the reactivity of the phenyl ring, making it susceptible to certain transformations while deactivating it towards others.

One of the key reactions applicable to the dinitrophenyl moiety is the reduction of the nitro groups to amino groups. This transformation can be achieved using various reducing agents, such as iron in acidic media or through catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com The reduction of both nitro groups would yield 2-(4-chloro-2,6-diaminophenyl)acetic acid, a significantly different molecule with altered electronic and chemical properties. Selective reduction of one nitro group over the other might also be possible under carefully controlled conditions, leading to isomeric nitro-amino derivatives. nih.gov

The chlorine atom on the aromatic ring is a potential site for nucleophilic aromatic substitution (SNAr). pressbooks.pub The presence of two electron-withdrawing nitro groups in the ortho and para positions (relative to the chlorine in a related 2,4-dinitro-chlorobenzene structure) would activate the chlorine atom towards substitution by nucleophiles. pressbooks.pubyoutube.comresearchgate.net This allows for the introduction of a variety of functional groups, such as alkoxy, amino, or thioether moieties, by reacting this compound with the corresponding nucleophiles. The feasibility of such reactions is supported by studies on related 2,4-dinitrobenzene derivatives. researchgate.net

Furthermore, the chloro substituent could potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, to form new carbon-carbon bonds. thermofishersci.inrsc.orgscispace.com These reactions would enable the introduction of alkyl, aryl, or vinyl groups onto the aromatic ring, significantly expanding the structural diversity of the derivatives.

Strategies for Developing Chemically Modified Analogs

The development of chemically modified analogs of this compound relies on a combination of the strategies discussed above: modification of the acetic acid side chain and functionalization of the aromatic ring. A systematic approach allows for the creation of a library of compounds with varied structural features.

One strategy involves creating a series of ester and amide derivatives with diverse alkyl and aryl substituents on the side chain. This can be achieved through parallel synthesis techniques, allowing for the rapid generation of a multitude of analogs. The choice of alcohol or amine for these reactions will determine the properties of the resulting derivatives.

Another key strategy focuses on the manipulation of the substituents on the aromatic ring. This includes:

Reduction of the nitro groups: Generating mono- and di-amino derivatives.

Nucleophilic aromatic substitution of the chlorine atom: Introducing a range of nucleophiles to create a series of ethers, amines, and thioethers.

Palladium-catalyzed cross-coupling reactions: Attaching various organic fragments to the aromatic core.

By combining these approaches, a vast chemical space can be explored. For example, an ester derivative could undergo subsequent reduction of its nitro groups, or a nucleophilic substitution product could be further modified at the carboxylic acid function. This combinatorial approach allows for the fine-tuning of the molecule's properties.

Structure-Reactivity Relationship (SRR) Studies in Derivatives

Understanding the relationship between the chemical structure of the this compound derivatives and their reactivity is crucial for rational design. SRR studies can provide insights into how different functional groups influence the electronic and steric properties of the molecule, thereby affecting its chemical behavior.

The reactivity of ester derivatives in acyl transfer reactions can be systematically studied. For instance, research on the acyl transfer reactions of 2,4-dinitrophenyl furoates with various nucleophiles has demonstrated how the electronic nature of substituents on the furoate ring and the nature of the nucleophile affect the reaction mechanism and rate. mdpi.com Similar studies on esters of this compound could be conducted by varying the alcohol moiety and the nucleophile to establish quantitative structure-reactivity relationships.

By systematically varying the structure of the derivatives and measuring their reactivity in well-defined chemical reactions, it is possible to build a comprehensive SRR model. This model can then be used to predict the reactivity of new, unsynthesized analogs, guiding the design of molecules with desired chemical properties.

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

Hybrid molecules are chemical entities that combine two or more pharmacophoric or bioactive subunits into a single molecule. This approach aims to create novel compounds with potentially enhanced or synergistic properties. The this compound moiety can serve as a scaffold or a building block in the synthesis of such hybrid molecules.

One strategy for creating hybrid molecules is to link the this compound core to another molecule of interest via the carboxylic acid functional group. This can be achieved by forming an ester or an amide bond with a second molecule that possesses a hydroxyl or amino group, respectively. The choice of the second molecule would depend on the desired properties of the final hybrid.

Alternatively, the aromatic ring of this compound can be functionalized to introduce a linker, which can then be used to attach another molecular entity. For example, following a nucleophilic aromatic substitution or a cross-coupling reaction, a functional group suitable for further conjugation (e.g., an amino or a carboxyl group) can be installed.

Applications of 2 4 Chloro 2,6 Dinitrophenyl Acetic Acid in Contemporary Chemical Synthesis and Materials Science

Precursor in Organic Synthesis of Complex Molecules

The dinitrophenylacetic acid framework is a versatile precursor for the synthesis of more complex molecular architectures, particularly heterocyclic compounds and dye intermediates. For instance, the related compound 2,4-dinitrophenoxyacetic acid has been utilized as an intermediate in the synthesis of indigo (B80030) dyes. iosrjournals.org The synthesis involves the reaction of 2,4-dinitrophenol (B41442) with chloroacetic acid, highlighting a potential synthetic route from precursors of the title compound. iosrjournals.org

Furthermore, chloro- and nitro-substituted phenylacetic acids are valuable starting materials in the synthesis of pharmaceuticals and agrochemicals. A patent describes the multi-step synthesis of 2,6-dialkylphenylacetic acids, including the related (4-chloro-2,6-dimethylphenyl)acetic acid, which are key intermediates for bioactive compounds used in crop protection. google.com The synthetic strategies often involve reactions at the carboxylic acid group, the aromatic ring, or the methylene (B1212753) bridge, allowing for the construction of diverse and complex molecular scaffolds. The presence of nitro groups on the aromatic ring of 2-(4-Chloro-2,6-dinitrophenyl)acetic acid offers additional synthetic handles, as these can be reduced to amino groups, which are then readily transformed into a wide array of functional groups or used in cyclization reactions to form heterocyclic systems.

A summary of related compounds and their synthetic applications is presented in Table 1.

| Precursor Compound | Synthetic Application | Reference |

| 2,4-Dinitrophenoxyacetic acid | Intermediate for indigo dyes | iosrjournals.org |

| (4-Chloro-2,6-dimethylphenyl)acetic acid | Intermediate for bioactive compounds in crop protection | google.com |

| 2,4-Dichlorophenoxyacetic acid | Precursor for various derivatives with herbicidal activity | google.com |

Development of Functional Materials: Energetic Materials, Pigments, or Polymers

The high nitrogen content and the presence of nitro groups in this compound suggest its potential as a precursor for energetic materials. Nitroaromatic compounds are a well-established class of explosives, and the incorporation of such moieties into a polymer backbone can lead to the development of energetic polymers. While no direct synthesis of energetic materials from the title compound has been reported, the general strategy involves the polymerization of monomers containing energetic functional groups. The carboxylic acid functionality of this compound could be used to synthesize polyesters or polyamides with energetic properties.

In the realm of pigments, dinitrophenyl derivatives are known to be colored. The specific chromophoric properties of this compound are not detailed in the literature, but it is plausible that it could be used as a precursor for the synthesis of high-performance pigments. The development of such pigments often involves the chemical modification of a core chromophore to enhance properties like lightfastness, thermal stability, and insolubility in common solvents. High-performance pigments are used in demanding applications such as automotive paints and durable coatings. vdoc.pub

The synthesis of functional polymers from monomers bearing specific functionalities is a cornerstone of materials science. A patent describes a method for preparing carboxylic acid functionalized polymers, which can have a wide range of applications. nim.ac.cn The carboxylic acid group of this compound could be exploited to incorporate this molecule into a polymer chain, thereby imparting the polymer with the specific properties of the dinitrophenyl group, such as UV-absorption or potential bioactivity.

Role as a Chemical Probe or Reagent in Advanced Analytical Methodologies

Derivatives of dinitrophenyl compounds are widely used in analytical chemistry, particularly in chromatography, as derivatizing agents to enhance the detection of analytes. For example, 2,4-dinitrophenylhydrazine (B122626) is a classic reagent for the derivatization of aldehydes and ketones to form colored and UV-active hydrazones, which can be readily analyzed by HPLC. nim.ac.cn Similarly, 2,4-dinitrofluorobenzene (Sanger's reagent) is used for the derivatization of amino acids. Given its reactive nature, it is conceivable that this compound could be converted into a derivatizing agent for specific classes of analytes, such as amines or alcohols, to facilitate their chromatographic analysis.

A study on the closely related 2,4-dinitrophenylacetic acid has shown that it can act as both an analyte and a self-indicator in acid-base titrations, undergoing a distinct color change at the equivalence point. scispace.comsapub.org This dual functionality is attributed to the electronic properties of the dinitrophenyl group. It is plausible that this compound could exhibit similar chromogenic behavior, making it a candidate for the development of new analytical reagents.

Furthermore, dinitrophenyl-based compounds have been investigated as colorimetric probes for the detection of anions and metal ions. researchgate.netmdpi.comresearchgate.net The interaction of the dinitrophenyl moiety with an analyte can lead to a change in the electronic structure of the molecule, resulting in a visible color change. The specific substitution pattern of this compound could be tuned to achieve selectivity for particular analytes.

Use in Supramolecular Chemistry or Host-Guest Systems

The formation of well-ordered structures through non-covalent interactions is the central theme of supramolecular chemistry and crystal engineering. Carboxylic acids are excellent building blocks for supramolecular assemblies due to their ability to form robust hydrogen bonds. The dinitrophenyl group can also participate in various non-covalent interactions, including pi-pi stacking and hydrogen bonding involving the nitro groups.

A study on a racemic dinitrodiphenyldiquinoline acetic acid cocrystal demonstrated the formation of a complex supramolecular structure held together by a combination of hydrogen bonds and other non-covalent host-guest and host-host interactions. molbase.com This indicates that dinitrophenylacetic acid derivatives have the potential to form intricate and stable supramolecular architectures. The specific steric and electronic properties of this compound would influence its self-assembly behavior and its ability to form cocrystals with other molecules. The study of such systems could lead to the design of new materials with tailored properties, such as specific host-guest recognition capabilities.

Contribution to Fundamental Environmental Science through Degradation Studies (as a model compound)

Chlorinated and nitrated aromatic compounds are common environmental pollutants, and understanding their fate in the environment is of great importance. While no degradation studies have been published specifically for this compound, studies on related compounds can provide valuable insights into its potential environmental behavior.

The microbial degradation of chlorophenoxyacetic acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), has been extensively studied. uni-stuttgart.denih.govnih.gov These studies have identified various bacterial strains capable of utilizing these compounds as a carbon source and have elucidated the metabolic pathways involved. The degradation typically begins with the cleavage of the ether bond, followed by hydroxylation and ring cleavage.

Similarly, the metabolism of dinitrophenols by microorganisms has been investigated. mdpi.com The presence of both chloro and nitro substituents on the aromatic ring of this compound would likely make it more resistant to biodegradation than compounds with only one type of substituent. Therefore, it could serve as an interesting model compound for studying the microbial degradation of highly substituted and potentially persistent aromatic pollutants. Such studies would contribute to a better understanding of the environmental fate of complex xenobiotics and could inform the development of bioremediation strategies.

A summary of microbial degradation of related compounds is presented in Table 2.

| Compound | Degrading Microorganism(s) | Key Metabolic Steps | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Alcaligenes eutrophus JMP 134, Pseudomonas strains | Ether bond cleavage, hydroxylation, ortho-cleavage of the catechol intermediate | uni-stuttgart.denih.gov |

| 4-Chloro-2-methylphenoxyacetic acid (MCPA) | Alcaligenes eutrophus JMP 134, Micrococcus luteus LKDA1 | Ether bond cleavage, hydroxylation, ring cleavage | uni-stuttgart.denih.gov |

| 2,4-Dinitrophenol | Various bacteria and fungi | Reduction of nitro groups, ring cleavage | mdpi.com |

Environmental Transformation and Abiotic/biotic Degradation Pathways of 2 4 Chloro 2,6 Dinitrophenyl Acetic Acid

Photodegradation Mechanisms under Simulated Environmental Conditions

Photodegradation, the breakdown of compounds by light, is a crucial process in the environmental attenuation of many organic chemicals. For 2-(4-Chloro-2,6-dinitrophenyl)acetic acid, the presence of nitroaromatic and chloro- substituents on the phenyl ring suggests a potential for photochemical reactions. Nitroaromatic compounds are known to undergo photodegradation through various mechanisms, including the reduction of the nitro groups and photosubstitution reactions. The absorption of ultraviolet (UV) radiation could excite the molecule, leading to the formation of reactive species that can initiate degradation. However, without specific experimental studies on this compound, the precise mechanisms, quantum yields, and the identity of the resulting photoproducts remain speculative. Research on structurally similar compounds, such as other chlorinated dinitrophenols, may offer some insights, but direct extrapolation is not scientifically rigorous due to the unique electronic and steric properties of the target molecule.

Hydrolytic Stability and pH-Dependent Transformation

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis can be significantly influenced by the pH of the surrounding medium. The ester linkage in the acetic acid side chain of this compound could potentially be susceptible to hydrolysis, particularly under alkaline or acidic conditions. The electron-withdrawing nature of the dinitro and chloro substituents on the phenyl ring would likely influence the stability of the molecule. However, detailed studies quantifying the hydrolysis rate constants (k_h) at different pH values are not currently available in the public domain. Understanding the pH-dependent transformation is critical for predicting the persistence of this compound in various aquatic environments.

Biotransformation Pathways and Identification of Microbial Metabolites

The microbial breakdown of organic compounds is a primary route of their removal from the environment. For this compound, microorganisms could potentially utilize it as a carbon or nitrogen source, leading to its biotransformation. The degradation would likely involve initial enzymatic attacks, such as the reduction of the nitro groups, hydroxylation of the aromatic ring, or cleavage of the acetic acid side chain. The identification of specific microbial strains capable of degrading this compound and the elucidation of the metabolic pathways are essential for assessing its biodegradability. While extensive research exists on the microbial degradation of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), the unique combination of substituents in this compound necessitates specific investigation. mdpi.comnih.govjuniperpublishers.com The characterization of microbial metabolites would be crucial for understanding the complete degradation pathway and for identifying any potentially persistent or toxic transformation products.

Sorption and Leaching Behavior in Varied Environmental Matrices

The mobility of a chemical in the environment is largely governed by its sorption (adsorption and absorption) to soil and sediment particles. The sorption behavior of this compound would be influenced by its physicochemical properties, such as its water solubility, octanol-water partition coefficient (K_ow), and the nature of the environmental matrix (e.g., soil organic matter content, clay type, and pH). nih.govmdpi.com The presence of both polar (carboxylic acid and nitro groups) and nonpolar (chlorinated phenyl ring) moieties suggests that its sorption could be complex. usda.govnih.gov High sorption would limit its leaching into groundwater but could lead to its accumulation in soil. Conversely, low sorption would enhance its mobility. Quantitative data from batch sorption experiments and column leaching studies are needed to accurately predict its transport and distribution in different environmental compartments.

Advanced Analytical Methodologies for Trace Detection and Quantification of 2 4 Chloro 2,6 Dinitrophenyl Acetic Acid in Complex Chemical Samples

Development of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a premier technique for the selective and sensitive analysis of non-volatile compounds like 2-(4-Chloro-2,6-dinitrophenyl)acetic acid.

Chromatographic Separation: A reversed-phase HPLC method would be the most suitable approach. A C18 column is effective for separating phenylacetic acid and related compounds. sigmaaldrich.com The mobile phase would typically consist of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The addition of acid to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent, sharp chromatographic peak shape. sigmaaldrich.com

Mass Spectrometric Detection: Given the acidic nature of the target analyte, electrospray ionization (ESI) in the negative ion mode would be the preferred ionization technique, as it readily facilitates the formation of the deprotonated molecule [M-H]⁻. For this compound (molar mass: 260.588 g/mol ), this would correspond to a precursor ion at m/z 259.6. molbase.com Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. nih.gov By selecting specific precursor-to-product ion transitions, the analyte can be confidently identified and quantified even in the presence of co-eluting matrix components.

Hypothetical MRM Transitions for this compound:

Quantifier: m/z 259.6 → [Product Ion 1] (e.g., corresponding to loss of CO₂, m/z 215.6)

Qualifier: m/z 259.6 → [Product Ion 2] (e.g., corresponding to loss of NO₂, m/z 213.6)

The presence of a chlorine atom provides an additional point of confirmation due to its isotopic signature (³⁵Cl/³⁷Cl), which would be visible in the precursor ion scan at m/z 259.6 and m/z 261.6.

This LC-MS/MS approach is widely used for the analysis of trace-level impurities and metabolites in various samples. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility, which would lead to poor chromatographic performance and potential thermal degradation in the injector and column. Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.

Derivatization: The most common derivatization strategy for carboxylic acids is esterification. This can be achieved by reacting the acid with an alcohol (e.g., methanol) in the presence of a catalyst like boron trifluoride (BF₃) or by using a reagent such as diazomethane (B1218177) to form the corresponding methyl ester. This process converts the polar carboxylic acid group into a less polar, more volatile ester group suitable for GC analysis. This approach is standard for the GC-MS analysis of phenylacetic acids. nih.govnih.gov

GC-MS Analysis: The resulting volatile derivative can be analyzed using a standard GC-MS system.

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (5% phenyl-methylpolysiloxane), would be effective for separation.

Ionization: Electron Impact (EI) ionization is typically used, which would generate a characteristic fragmentation pattern for the derivatized analyte. The mass spectrum would be expected to show a molecular ion peak corresponding to the methyl ester and distinct fragment ions resulting from the cleavage of the ester group and losses of nitro groups from the aromatic ring. Gas chromatography coupled with mass spectrometry has been successfully used to identify phenylacetic acid in complex biological matrices. nih.gov

Electrochemical Detection and Sensor Design

The presence of two nitroaromatic groups makes this compound an excellent candidate for electrochemical detection. The principle relies on the electrochemical reduction of the nitro groups (NO₂) on an electrode surface.

Voltammetric Techniques: Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are highly sensitive electroanalytical techniques that can be used for quantification. nih.gov These methods generate a peak current that is directly proportional to the concentration of the electroactive species. The reduction of the dinitro-moieties would produce well-defined cathodic peaks at specific potentials.

Sensor Development: To enhance the sensitivity and selectivity of the detection, the surface of a working electrode (typically a Glassy Carbon Electrode, GCE) can be modified with various nanomaterials. rsc.org

Nanomaterial Modifiers: Materials such as metal nanoparticles (e.g., silver, gold), metal oxides, and graphene-based composites have been shown to significantly improve the electrochemical response towards nitroaromatic compounds. nih.govmdpi.com These materials can increase the electrode's effective surface area and facilitate faster electron transfer kinetics for the reduction of the nitro groups.

Sensor Fabrication: A sensor could be fabricated by drop-casting a suspension of a nanocomposite onto a GCE. rsc.org After optimization of experimental parameters such as pH of the supporting electrolyte, the developed sensor could offer a rapid, low-cost, and portable method for trace analysis, with detection limits potentially reaching the nanomolar (nM) or even picomolar (pM) range. rsc.orgacs.org

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric Methods: The dinitrophenyl group is a strong chromophore, meaning it absorbs light in the ultraviolet-visible (UV-Vis) region. This property allows for the development of simple and rapid spectrophotometric assays.

Direct UV-Vis Measurement: A solution of this compound can be directly measured using a spectrophotometer. The wavelength of maximum absorbance (λmax) would be characteristic of the dinitrophenylacetic acid structure. For instance, the related compound 2,4-dinitrophenoxyacetic acid exhibits a λmax at 381 nm. iosrjournals.org The absorbance is directly proportional to the concentration, following the Beer-Lambert law.

Colorimetric Assays: The color of the solution may be pH-dependent. In basic solutions, the deprotonation of the carboxylic acid and potential formation of colored species like Janovsky complexes could shift the λmax and enhance the molar absorptivity, providing a basis for a colorimetric assay. umcs.pl Methods for determining p-nitrophenol often rely on the color change upon deprotonation in a basic medium. umcs.plnih.gov

Fluorometric Assays: The native this compound is not expected to be significantly fluorescent. Therefore, a fluorometric assay would likely rely on indirect methods:

Derivatization: The carboxylic acid group could be reacted with a fluorescent labeling agent to produce a highly fluorescent derivative that can be quantified.

Fluorescence Quenching: An assay could be designed based on the ability of nitroaromatic compounds to quench the fluorescence of certain fluorophores. In such a system, the decrease in fluorescence intensity would be proportional to the concentration of the analyte.

Method Validation, Limit of Detection, and Robustness Studies

Regardless of the analytical technique chosen, a thorough method validation is essential to ensure that the results are reliable, reproducible, and fit for purpose. iupac.orgresearchgate.net

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to measure the analyte accurately in the presence of other matrix components.

Linearity and Range: The concentration range over which the instrumental response is directly proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

Precision: The degree of agreement among individual test results, evaluated at two levels: repeatability (same conditions) and intermediate precision (different days, analysts, etc.).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during routine use. iupac.org

The following table presents hypothetical, yet realistic, performance characteristics for the discussed analytical methods based on data from structurally related compounds.

Table 1: Estimated Performance Characteristics of Analytical Methods for this compound Disclaimer: The following values are estimates based on the analysis of structurally similar compounds and are intended for illustrative purposes only. Actual performance would require experimental verification.

| Analytical Technique | Estimated Limit of Detection (LOD) | Estimated Limit of Quantification (LOQ) | Typical Linear Range |

| HPLC-MS/MS | 0.1 - 5 µg/L | 0.5 - 15 µg/L | 3-4 orders of magnitude |

| GC-MS (with derivatization) | 1 - 10 µg/L | 5 - 30 µg/L | 2-3 orders of magnitude |

| Electrochemical Sensor (DPV) | 0.01 - 1 µM | 0.05 - 3 µM | 2-3 orders of magnitude |

| UV-Vis Spectrophotometry | 0.1 - 0.5 mg/L | 0.5 - 2 mg/L | 1-2 orders of magnitude |

Future Research Directions and Uncharted Territories for 2 4 Chloro 2,6 Dinitrophenyl Acetic Acid Research

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of nitroaromatic compounds, including 2-(4-Chloro-2,6-dinitrophenyl)acetic acid, often involves hazardous nitration steps that are highly exothermic. Traditional batch processing of such reactions presents significant safety challenges and can be difficult to scale up. Flow chemistry, with its superior heat and mass transfer, smaller reaction volumes, and enhanced safety profile, offers a compelling alternative for the synthesis of this and related compounds. ewadirect.comnih.gov Future research should focus on developing continuous-flow methodologies for the nitration and subsequent functionalization reactions required to produce this compound. The integration of in-line purification and analysis techniques within a flow setup could lead to a fully automated and highly efficient manufacturing process. nih.gov

Automated synthesis platforms, which combine robotics with software to carry out chemical reactions, are revolutionizing chemical discovery and process optimization. sigmaaldrich.comwikipedia.org These systems can be employed to rapidly screen a wide array of reaction conditions, catalysts, and starting materials to identify optimal synthetic routes to this compound and its derivatives. eubopen.orgnih.gov By leveraging automated platforms, researchers can efficiently build libraries of analogues for structure-activity relationship studies, accelerating the discovery of new applications for this compound. drugdiscoverytrends.com

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Benefit in the Context of Nitroaromatic Synthesis |

| Enhanced Safety | Minimizes the risk associated with highly exothermic nitration reactions by using small reactor volumes. ewadirect.comnih.gov |

| Improved Heat Transfer | Allows for precise temperature control, reducing the formation of byproducts and improving yield. |

| Rapid Reaction Optimization | Enables quick screening of reaction parameters to find optimal conditions. |

| Scalability | Production can be scaled up by running the flow reactor for longer periods or by numbering up reactors. ewadirect.com |

| Automation | Facilitates a "lights-out" manufacturing process with minimal human intervention. nih.gov |

Exploration of Novel Catalytic Transformations Involving the Compound

The rich functionality of this compound, with its two nitro groups, a chlorine atom, and a carboxylic acid moiety, presents a fertile ground for the exploration of novel catalytic transformations. A key area of future research will be the selective catalytic reduction of the nitro groups. The development of catalysts that can selectively reduce one nitro group over the other, or reduce both to amino groups, would open up a vast chemical space for the synthesis of novel heterocyclic compounds and other complex molecular architectures. Research into the catalytic reduction of related dinitrophenyl compounds, such as 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), has shown the potential of palladium-based nanocatalysts for achieving high efficiency and reusability. researchgate.net

Furthermore, the chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. While SNAr reactions are a cornerstone of nitroaromatic chemistry, the development of novel catalytic systems that can facilitate these reactions under milder conditions or with a broader range of nucleophiles would be a significant advancement. nih.govresearchgate.net Exploring enantioselective catalytic transformations involving the acetic acid side chain could also lead to the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.

Application of Artificial Intelligence in Predictive Synthesis and Reactivity

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and reactivity prediction. mdpi.comnih.gov For a molecule like this compound, AI tools can be employed to predict viable synthetic pathways, identify potential side reactions, and optimize reaction conditions without the need for extensive and time-consuming experimentation. researchgate.netsemanticscholar.orgchemcopilot.com Retrosynthesis prediction algorithms, powered by deep learning models trained on vast reaction databases, can propose novel and efficient routes to the target compound. mit.eduresearchgate.net